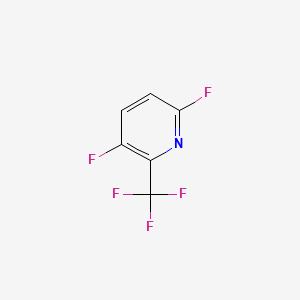

3,6-Difluoro-2-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

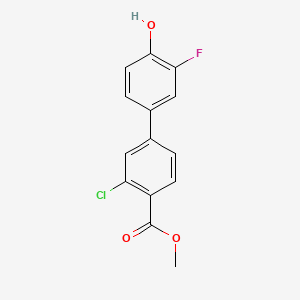

“3,6-Difluoro-2-(trifluoromethyl)pyridine” is a chemical compound that belongs to the class of trifluoromethylpyridines . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, including “3,6-Difluoro-2-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “3,6-Difluoro-2-(trifluoromethyl)pyridine” is characterized by the presence of a fluorine atom and a pyridine in their structure . The SMILES string for this compound is Fc1ccc(F)c(n1)C(F)(F)F .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Difluoro-2-(trifluoromethyl)pyridine” include a molecular weight of 183.08 . More specific properties such as boiling point, melting point, and solubility were not found in the search results.

科学的研究の応用

Direct Metalation and Functionalization

3,6-Difluoro-2-(trifluoromethyl)pyridine serves as a key intermediate for selective metalation and subsequent functionalization. Schlosser and Marull (2003) demonstrated that depending on the reagent, this compound can be selectively metalated at the 3- or 6-position, leading to its functionalization in a regioselective manner. This process enables the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids straightforwardly and without regioisomeric contamination, underscoring its utility in synthesizing complex organic molecules (Schlosser & Marull, 2003).

Synthesis of Functionalized Pyridine Derivatives

Benmansour et al. (2000) explored the reactivity of lithiated intermediates derived from 3,6-Difluoro-2-(trifluoromethyl)pyridine, leading to the synthesis of various functionalized pyridine derivatives. Their work highlights the compound's utility in nucleophilic substitution reactions, providing a pathway to synthesize a range of functionalized derivatives useful in further chemical synthesis and potentially in developing new materials and pharmaceuticals (Benmansour et al., 2000).

Trifluoromethylation of Pyridines

Further extending its application, Cottet and Schlosser (2002) successfully applied a literature method for the trifluoromethylation of 2-iodopyridines, converting them into 2-(trifluoromethyl)pyridines. This reaction highlights the efficiency of using 3,6-Difluoro-2-(trifluoromethyl)pyridine derivatives for introducing trifluoromethyl groups into pyridines, a modification that can significantly alter the physical and chemical properties of the resultant compounds, making them valuable in medicinal chemistry and materials science (Cottet & Schlosser, 2002).

Versatile Building Blocks for Research

The trifluoromethoxylation of pyridines and pyrimidines, as reported by Feng et al. (2016), showcases another dimension of 3,6-Difluoro-2-(trifluoromethyl)pyridine's applicability. Their work presents a scalable and operationally simple protocol for the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild conditions. The resultant trifluoromethoxylated products serve as versatile scaffolds for further chemical elaboration, opening avenues in the discovery and development of new drugs, agrochemicals, and materials (Feng et al., 2016).

Safety And Hazards

“3,6-Difluoro-2-(trifluoromethyl)pyridine” is considered hazardous. It is classified as a flammable liquid, and it can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The demand for TFMP derivatives, including “3,6-Difluoro-2-(trifluoromethyl)pyridine”, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

3,6-difluoro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-3-1-2-4(8)12-5(3)6(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFPGPTXLNVIQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653371 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-(trifluoromethyl)pyridine | |

CAS RN |

1099597-92-8 |

Source

|

| Record name | 3,6-Difluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)